molecular formula C5H2Cl2N4 B015474 2,6-Dichloropurine CAS No. 5451-40-1

2,6-Dichloropurine

Cat. No. B015474
CAS RN: 5451-40-1
M. Wt: 189 g/mol
InChI Key: RMFWVOLULURGJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dichloropurine involves several methodologies. One method reported the production of 2,6-Dichloropurine through the chlorination of 2,6-dithiopurine, which is derived from 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with formamide, highlighting improvements for industrial production (Sun Xue-qin, 2005). Another approach involves the direct chlorination of xanthine with phosphorus oxychloride in the presence of a weak nucleophilic organic base, offering a facile and industrially viable process (Q. Zeng et al., 2004).

Molecular Structure Analysis

Research on the tautomeric forms of 2,6-Dichloropurine has shown the existence of two polymorphs, identified as the 9H- and 7H-tautomers. These polymorphs exhibit similar hydrogen-bonding motifs but differ in their roles in π-π stacking interactions, which contribute to a crossed two-dimensional herringbone packing motif (M. E. García-Rubiño et al., 2011).

Chemical Reactions and Properties

2,6-Dichloropurine serves as a precursor in various chemical reactions, including its conversion to 2,6-dichloroadenosine through condensation with 1,2,3,5-tetraacetylribofuranose. This transformation highlights its role in synthesizing derivatives with potential biological applications (Qu Gui-rong, 2007). Additionally, studies have explored the reactivity of 2,6-Dichloropurine ribonucleoside, emphasizing the electronic structure and reactivity differences of chlorine atoms present in the compound through 35Cl nuclear quadrupole resonance (NQR) spectroscopy (I. Dobak et al., 2008).

Scientific Research Applications

  • Anticancer and Antiviral Drug Synthesis : The reactivity of 2,6-dichloropurine ribonucleoside is experimentally determined using 35Cl NQR spectroscopy, which is valuable for potential anticancer and antiviral drug synthesis (Dobak et al., 2008).

  • Anti-Inflammatory Agent : It's a potent anti-inflammatory agent, and its industrial production has been improved for use in pharmaceuticals and biotechnology (Sun Xue-qin, 2005).

  • Drug Discovery and Pharmacological Research : 2,6-Dichloropurine derivatives show promising inhibitory effects on phosphodiesterase isozymes, which are significant in drug discovery and pharmacological research (Kozai & Maruyama, 1999).

  • Pharmaceutical Applications : A new synthesis method of 2,6-dichloroadenosine yields a high purity product suitable for pharmaceutical applications (Qu Gui-rong, 2007).

  • Peptidic Nucleic Acid Synthesis : 2,6-Dichloropurine serves as an intermediate in the synthesis of peptidic nucleic acids containing purine nucleobases, due to its unique properties (Chan et al., 1995).

  • Nucleic Acid-Related Compounds : The compound is used in the synthesis of nucleic acid-related compounds, such as in the diazotization of aminopurine derivatives to produce halopurine nucleosides and deoxynucleosides (Francom & Robins, 2003).

Safety And Hazards

2,6-Dichloropurine is considered hazardous. It is toxic if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .

properties

IUPAC Name

2,6-dichloro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFWVOLULURGJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202922
Record name 2,6-Dichloropurine
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Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropurine

CAS RN

5451-40-1
Record name 2,6-Dichloropurine
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Record name 2,6-Dichloropurine
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Record name 2,6-Dichloropurine
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Record name 2,6-Dichloropurine
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Record name 2,6-dichloro-1H-purine
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Synthesis routes and methods I

Procedure details

2-Amino-6-chloropurine (5.00 g, 29.5 mmol), dichlorodimethylsilane (11.42 g, 88.5 mmol), benzyltriethylammonium chloride (0.40 g, 1.8 mmol) and isoamyl nitrite (5.18 g, 44.2 mmol) were added to heptane (25 ml), and the mixture was heated to 50-60° C. and stirred for 17 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (25 ml) and adjusted to pH 4-5 with a 2M aqueous sodium hydroxide solution. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were recrystallized from methanol. The mixture was dried under reduced pressure at 60° C. to give 2,6-dichloropurine as a white powder (3.68 g, yield 66.1%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.42 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
66.1%

Synthesis routes and methods II

Procedure details

9-Acetyl-2-amino-6-chloropurine (2.50 g, 11.8 mmol), dichlorodimethylsilane (4.57 g, 35.4 mmol), benzyltriethylammonium chloride (0.16 g, 0.70 mmol) and isoamyl nitrite (2.07 g, 17.7 mmol) were added to o-dichlorobenzene (10 ml), and the mixture was heated to 25-30° C. and stirred for 8 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (4.0 ml), and the reaction mixture was added dropwise to 2M aqueous sodium hydroxide solution (20 ml) and partitioned. The aqueous layer was adjusted to pH 4-5 with 35% hydrochloric acid. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were dried under reduced pressure at 80° C. to give 2,6-dichloropurine as a white powder (1.62 g, yield 72.6%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72.6%

Synthesis routes and methods III

Procedure details

9-Acetyl-2-amino-6-chloropurine (0.50 g, 2.36 mmol), tetraethylammonium chloride (0.025 g, 0.15 mmol) and isoamyl nitrite (0.42 g, 3.54 mmol) were added to chlorotrimethylsilane (4.0 g, 36.8 mmol), and the mixture was heated to 50-60° C. and stirred for 10 hr. After the completion of the reaction, the mixture was filtrated. The obtained crystals were diluted with water (4.0 ml), and the mixture was adjusted to pH 4-5 with a 2M aqueous sodium hydroxide solution. After aging under ice-cooling for 1 hr, the mixture was filtrated, and the obtained crystals were dried under reduced pressure at 80° C. to give 2,6-dichloropurine as a white powder (0.35 g, yield 78.3%). The properties of the obtained compound were the same as in Example 1(2).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Yield
78.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloropurine
Reactant of Route 2
2,6-Dichloropurine
Reactant of Route 3
2,6-Dichloropurine
Reactant of Route 4
2,6-Dichloropurine
Reactant of Route 5
2,6-Dichloropurine
Reactant of Route 6
Reactant of Route 6
2,6-Dichloropurine

Citations

For This Compound
1,250
Citations
L Tranová, J Stýskala - The Journal of Organic Chemistry, 2021 - ACS Publications
6-Chloropurine and 2,6-dichloropurine were regioselectively glycosylated at position 7 to give the corresponding peracetylated N 7 -nucleosides, which can be suitable for other purine …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk
ME García-Rubiño, D Choquesillo-Lazarte… - … Section C: Crystal …, 2011 - scripts.iucr.org
Two polymorphs of 2,6-dichloropurine, C5H2Cl2N4, have been crystallized and identified as the 9H- and 7H-tautomers. Despite differences in the space group and number of symmetry-…
Number of citations: 6 scripts.iucr.org
A Ramírez, A Conejo-García, C Griñán-Lisón… - Frontiers in …, 2018 - frontiersin.org
New treatment modalities are urgently needed to better manage advanced breast cancer. Combination therapies are usually more effective than monotherapy. In this context, the use of …
Number of citations: 9 www.frontiersin.org
MT Fiorini, C Abell - Tetrahedron letters, 1998 - Elsevier
A simple three-step method for the solution-phase combinatorial synthesis of 2,6,9-trisubstituted purines from 2,6-dichloropurine is described. The synthesis exploits the use of resin …
L Ciszewski, L Waykole, M Prashad… - … process research & …, 2006 - ACS Publications
A practical synthesis of N-[4-(6-cyclobutylamino-9H-purin-2-ylamino)-phenyl]-N-methyl acetamide (QAB205, 5a), an antiasthmatic agent, is described from 2,6-dichloropurine (1) by base…
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk
Q Zeng, B Huang, K Danielsen… - … process research & …, 2004 - ACS Publications
Facile and Practical Synthesis of 2,6-Dichloropurine | Organic Process Research & Development ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
Q Zhang, P He, G Zhou, Y Gu, T Fu, D Xue… - Carbohydrate research, 2013 - Elsevier
A series of bicyclic nucleosides containing a triazolyl-carbohydrate moiety were synthesized and their antitumor activity in vitro for human cancer cell lines was also tested. Compound …
H Tumma, N Nagaraju, KV Reddy - Synthetic Communications®, 2010 - Taylor & Francis
2,6-Dichloropurine hydrochloride reacts with various types of alcohols using different alumina catalysts and converts into its N-9-alkyl-2-chloro-6-hydroxy-9H-purine products to an …
G Qu, Q Liu - 2005 - nopr.niscpr.res.in
Starting from tetraacetylribofuranose 1 and 2,6-dichloropurine 2, in the presence of p-toluenesulfonic acid (p-TsOH), 2′,3′,5′-tri-O-acetyl-2,6-dichloropurine nucleoside 3 has been …
Number of citations: 10 nopr.niscpr.res.in
C Dalby, C Bleasdale, W Clegg… - … Edition in English, 1993 - Wiley Online Library
Suitable as starting materials for the synthesis of 2‐and 6‐substituted adenine and guanine derivatives, which are potential enzyme inhibitors, are the 7‐alkylpurines 2 (X H, Cl; R …

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